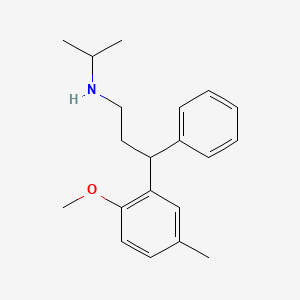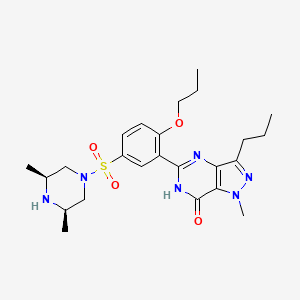
Propoxyphenyl aildenafil
Übersicht
Beschreibung
Propoxyphenyl aildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, a well-known medication used to treat erectile dysfunction. This compound has been identified in various health supplements and herbal products, often as an adulterant. Its structure includes a propoxy group attached to the phenyl ring, differentiating it from other analogues like aildenafil and thiosildenafil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propoxyphenyl aildenafil involves several steps, starting with the preparation of the core pyrazole ring. The key intermediate is 5-[2-propoxy-5-(4-ethylpiperazin-4-ylsulfonyl)phenyl]-3-methyl-1-n-propyl-4,5-dihydro-1H-pyrazole[7,1,d]pyrimidin-4-thione. This intermediate is synthesized through a series of reactions including sulfonylation, alkylation, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for purification. The compound is isolated using semi-preparative HPLC, and its structure is confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Propoxyphenyl aildenafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the propoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products can be characterized using techniques like NMR spectroscopy and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Propoxyphenyl aildenafil has several scientific research applications:
Wirkmechanismus
Propoxyphenyl aildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, the compound increases the levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil, but the presence of the propoxy group may influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aildenafil: Similar in structure but contains an ethoxy group instead of a propoxy group.
Thiosildenafil: Contains a thiocarbonyl group instead of a carbonyl group.
Hydroxyethylthiosildenafil: Contains hydroxyethyl and thiocarbonyl groups
Uniqueness
Propoxyphenyl aildenafil is unique due to the presence of the propoxy group, which may affect its binding affinity and selectivity for phosphodiesterase type 5. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other analogues .
Eigenschaften
IUPAC Name |
5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZQGGEMZGWDP-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347618 | |
| Record name | Propoxyphenyl aildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-82-9 | |
| Record name | Propoxyphenyl aildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxyphenyl aildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPOXYPHENYL AILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is propoxyphenyl aildenafil and how was it identified in the research?
A: this compound is an undescribed analog of sildenafil (Viagra) and was identified as an adulterant in a sample marketed as a traditional Chinese medicine. [] Researchers utilized high-resolution mass spectrometry (specifically, UHPLC/LTQ Orbitrap MS) to analyze the sample. [] The high mass accuracy of this technique allowed for the determination of the elemental composition of the unknown compound. [] By comparing the fragmentation pattern of the unknown compound with those of sildenafil and thiosildenafil, researchers were able to deduce the structure of the new derivative as this compound. [] This deduction was further confirmed by nuclear magnetic resonance (NMR) analysis. [] The study highlights the increasing trend of synthesizing new derivatives of known drugs to circumvent legal detection methods, emphasizing the importance of advanced analytical techniques in identifying such adulterants. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



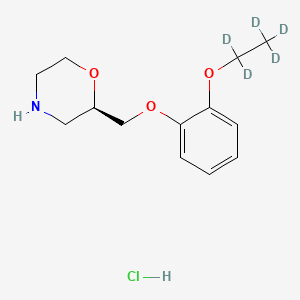
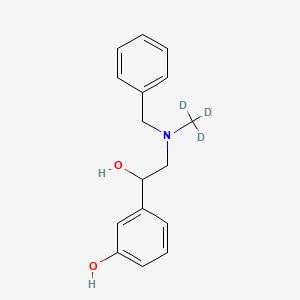
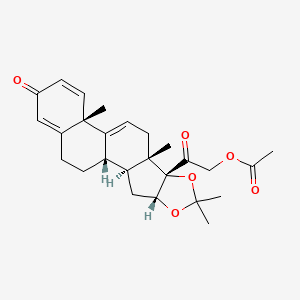
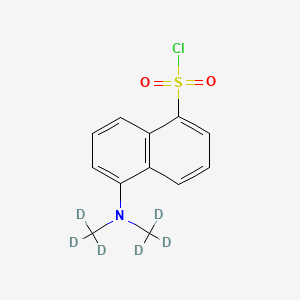
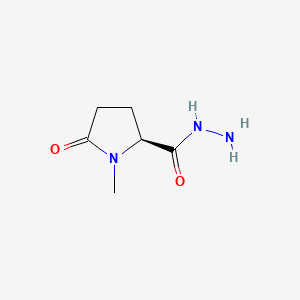
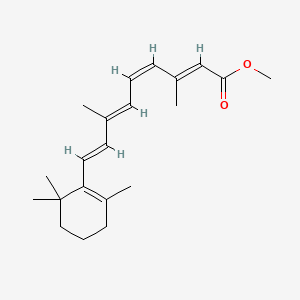
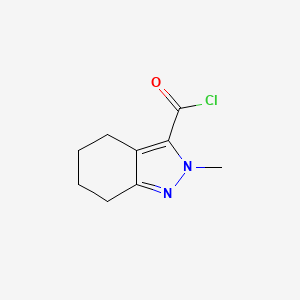
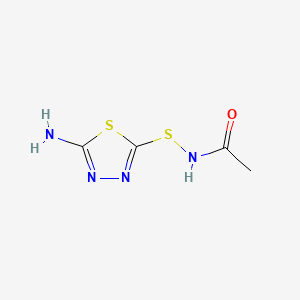
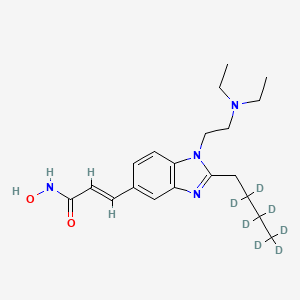

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
